The compound 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic molecule primarily recognized as an intermediate in the synthesis of Moxifloxacin, a fluoroquinolone antibiotic. This compound features a unique structural arrangement that includes multiple chiral centers and various functional groups, contributing to its biological activity.
This compound is derived from the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is a critical intermediate in the production of Moxifloxacin. The synthesis and characterization of this compound have been documented in various patent applications and scientific literature, emphasizing its relevance in medicinal chemistry and pharmaceutical development .
The compound belongs to the class of quinolone carboxylic acids. As a derivative of quinolone, it exhibits antibacterial properties and is classified under fluoroquinolones due to the presence of a fluorine atom in its structure.
The synthesis of 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:
The synthesis often employs solvents like toluene and requires precise temperature control (typically between 70 °C and 100 °C) along with strong acids for certain reaction stages . The use of chiral auxiliaries has been noted to enhance selectivity during synthesis .
Key physicochemical properties include:
The compound undergoes several key reactions during its synthesis:
Reactions are typically monitored using techniques like High Performance Liquid Chromatography (HPLC) to ensure purity and yield at each stage .
The mechanism by which 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts its antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
In vitro studies have demonstrated that Moxifloxacin (and by extension its precursors) effectively disrupts bacterial cell replication processes, leading to cell death .
Relevant data from studies indicate that the compound's solubility profile may affect its bioavailability when administered pharmacologically .
The primary application of 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its role as an intermediate in the synthesis of Moxifloxacin. Moxifloxacin itself is utilized extensively in treating various bacterial infections including respiratory tract infections and skin infections.
Additionally, ongoing research explores its potential use against resistant strains of bacteria due to its broad-spectrum activity .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2